REACTION_CXSMILES
|
[O-2:1].[O-2:2].[O-2:3].[Cr+6:4].O.[Br:6][CH2:7][CH:8]([OH:18])[CH2:9][O:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[CH:12]=1.[S:19](=[O:23])(=[O:22])([OH:21])[OH:20]>C1(C)C=CC=CC=1.CC(C)=O>[CH3:12][C:11]([CH3:16])=[O:10].[OH:22][S:19]([OH:23])(=[O:21])=[O:20].[O:1]=[Cr:4](=[O:3])=[O:2].[Br:6][CH2:7][C:8](=[O:18])[CH2:9][O:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[CH:12]=1 |f:0.1.2.3,9.10.11|
|
Name
|
|
Quantity
|
26.7 g
|
Type
|
reactant
|
Smiles
|
[O-2].[O-2].[O-2].[Cr+6]
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
BrCC(COC1=CC(=CC=C1)Cl)O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at that temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
This solution was added
|
Type
|
CUSTOM
|
Details
|
the temperature between 0 and 5° C
|
Type
|
ADDITION
|
Details
|
When the addition
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Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
STIRRING
|
Details
|
shaken with saturated sodium bicarbonate solution (50 ml.)
|
Type
|
FILTRATION
|
Details
|
The whole mixture was filtered through "Hyflo" (trade mark) kieselguhr
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (50 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure at a temperature below 60° C.
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC(COC1=CC(=CC=C1)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |